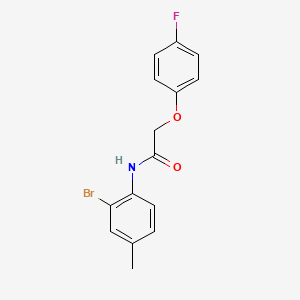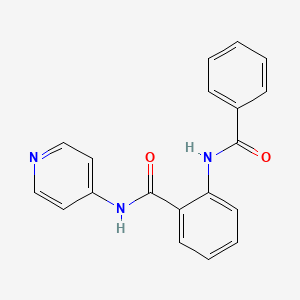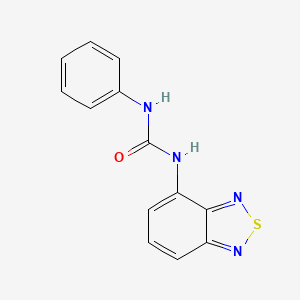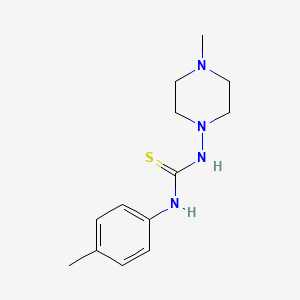![molecular formula C12H9N5O3 B5620789 8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline](/img/structure/B5620789.png)
8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies such as Friedländer synthesis, where the condensation of an o-aminoaryl ketone with a carbonyl compound occurs, leading to the formation of quinolines. For triazole-containing quinolines, click chemistry, particularly the azide-alkyne cycloaddition, might be a suitable approach, where an azide-functionalized quinoline could react with an alkyne-bearing triazole precursor in the presence of a copper(I) catalyst to form the desired product.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is known for its planar structure and aromaticity, providing stability and potential for π-π interactions. The 1,2,4-triazole ring introduces nitrogen atoms into the structure, which could be involved in hydrogen bonding and coordination with metals, potentially modifying the compound's reactivity and physical properties.
Chemical Reactions and Properties
Quinoline derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, where the electron-rich quinoline nitrogen atom can direct the incoming electrophile to the 2- and 4-positions of the quinoline ring. The triazole moiety could engage in nucleophilic substitution reactions, given its capacity to act as an electron donor. The nitro group on the triazole ring could further undergo reduction reactions, leading to amino derivatives with different chemical properties.
Physical Properties Analysis
The physical properties of "8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]quinoline" would be influenced by its molecular structure. The compound is expected to have a significant molecular weight due to the quinoline and triazole rings, and the presence of aromatic rings could contribute to its UV-Vis absorption characteristics. The polarity and hydrogen-bonding capability introduced by the nitro group and the nitrogen atoms in the triazole ring could affect its solubility in various solvents.
Chemical Properties Analysis
The chemical properties of this compound would be marked by its potential for interaction with various reagents and conditions. The aromatic quinoline and triazole rings might exhibit electron-donating and withdrawing effects, influencing the compound's reactivity. The presence of the nitro group could make the triazole ring more susceptible to nucleophilic attacks, while the methyl group might slightly increase the hydrophobic character of the molecule.
Gonçalves, R. R., Kaiser, C., de Souza, M. V. N., Wardell, J., Wardell, S., & Howie, R. A. (2011). Structures of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines (X = H, 2-O2N, 3-O2N, and 4-O2N), derived from mefloquine. Link to the paper.
Praveena, K. S., Murthy, N. Y. S., & Pal, S. (2013). 2-Chloro-7-methyl-3-({4-((4-nitrophenoxy)methyl)-1H-1,2,3- triazol-1-yl}methyl)quinoline. Molbank. Link to the paper.
Catarzi, D., Colotta, V., Varano, F., Calabri, F. R., Filacchioni, G., Galli, A., Costagli, C., & Carlá, V. (2004). Synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as novel selective AMPA receptor antagonists. Journal of Medicinal Chemistry. Link to the paper.
特性
IUPAC Name |
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKACMQEKPZARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5620719.png)

![5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5620734.png)

![(3R*,5S*)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5620747.png)

![2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole](/img/structure/B5620765.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)acetamide](/img/structure/B5620774.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5620795.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-2-carboxamide](/img/structure/B5620796.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5620807.png)